Ethyl 3-hydroxy-2-methoxybenzoate
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Overview
Description
Ethyl 3-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C10H12O4. . This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxy group at the third position and a methoxy group at the second position on the benzene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-methoxybenzoate can be synthesized through various methods. One common method involves the esterification of 3-hydroxy-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-methoxy-2-oxo-benzoic acid.
Reduction: Formation of 3-hydroxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-methoxybenzoate involves its interaction with various molecular targets. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The ester functional group can also undergo hydrolysis to release the corresponding acid, which may have additional biological effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-methoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methoxybenzoate: Lacks the hydroxy group at the third position.
Methyl 3-methoxysalicylate: Contains a methoxy group at the second position and a hydroxy group at the third position, similar to this compound, but with a methyl ester group.
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules.
Biological Activity
Ethyl 3-hydroxy-2-methoxybenzoate is a compound belonging to the methoxybenzoate family, recognized for its diverse biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agrochemicals.
Chemical Structure and Synthesis
This compound has a molecular formula of C10H12O4, featuring a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a benzoate structure. The synthesis typically involves several steps, including esterification and regioselective protection-deprotection strategies that yield the final product with high purity .
Antimicrobial Activity
Research indicates that derivatives of 3-hydroxybenzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .
Table 1: Antimicrobial Activity of Related Compounds
Antioxidant Activity
This compound also exhibits antioxidant properties. It has been shown to reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial for preventing various diseases linked to oxidative stress .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves the regulation of apoptotic pathways and modulation of gene expression related to cell survival .
Case Studies
- Antifeedant Activity Against Pine Weevil : A study evaluated the antifeedant effects of various hydroxy-methoxybenzoates on the pine weevil (Hylobius abietis). This compound was among the compounds tested, demonstrating significant antifeedant activity that could offer an environmentally friendly alternative to traditional insecticides .
- Cytoprotective Effects : In vitro studies have shown that this compound can protect human cell lines from gamma-induced oxidative damage. The protective effect is mediated through the activation of transcription factors that enhance the expression of cytoprotective genes .
The biological activities of this compound can be attributed to its ability to interact with various biological molecules:
- Antioxidant Mechanism : By scavenging free radicals and reducing ROS levels, it mitigates oxidative stress.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways in microorganisms.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells involves modulation of Bcl-2 family proteins and activation of caspases.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methoxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
NZMYDHMXPDOGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)OC |
Origin of Product |
United States |
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